Thiobarbituric acid

Synthetic organic chemistry Nucleophilicity Reactivity parameters

Researchers requiring specific malondialdehyde (MDA) detection without cross-reactivity to 4-hydroxynonenal (HNE) can rely on thiobarbituric acid as a chromogenic reagent (λmax 532 nm). For procurement managers, this compound offers a dual-use scaffold with validated applications in colorimetric sensing and nanoparticle functionalization. - MDA-specific colorimetric detection: forms quantifiable complex at 532 nm without HNE interference in HCl or acetate/EDTA buffer. - Gold nanoparticle sensor development: serves as both reducing agent and sulfophilic capping ligand; enables naked-eye Hg²⁺ detection (LOD 2.4 nM) and melamine detection (LOD 0.043 µmol/L). - Synthetic versatility: undergoes Knoevenagel condensation under mild conditions (microwave: 82-98% yield) to generate bioactive 5-arylidene libraries.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 504-17-6
Cat. No. B1682259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobarbituric acid
CAS504-17-6
Synonyms2-mercaptobarbituric acid
2-thiobarbituric acid
thiobarbiturate
thiobarbituric acid
thiobarbituric acid, monosodium salt
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=S)NC1=O
InChIInChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
InChIKeyRVBUGGBMJDPOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiobarbituric Acid Chemical Identity & Properties


Thiobarbituric acid (CAS 504-17-6), also known as 2-thiobarbituric acid, 4,6-dihydroxy-2-mercaptopyrimidine, and 2-mercaptobarbituric acid [1], is a sulfur-containing heterocyclic compound with molecular formula C4H4N2O2S and molecular weight 144.15 g/mol . Structurally, it differs from its oxygen analog barbituric acid only by substitution of the C2 carbonyl with a thiocarbonyl (C=S) group [2]. This single atomic substitution fundamentally alters the compound's electronic structure, tautomeric behavior, acid-base equilibria, and nucleophilic reactivity, establishing it as a distinct chemical entity rather than a simple analog. The compound is commercially available as a pale yellow to off-white crystalline powder with a melting point of approximately 245 °C (with decomposition) [3] and slight water solubility of ~50 g/L .

Sulfur-containing heterocycle for nucleophilic reactivity studies and electrophilic alkylations
Distinct Mayr nucleophilicity parameters vs barbituric acid
MDA-specific chromogenic detection in TBARS lipid peroxidation assays
No cross-reactivity with 4-hydroxynonenal
Thiol functionality enables Au nanoparticle capping for colorimetric sensor development
Reducing and capping agent absent in barbituric acid

Thiobarbituric vs. Barbituric Acid: Key Differences


The substitution of a carbonyl oxygen with sulfur at the C2 position of the pyrimidine ring fundamentally alters the physicochemical and functional properties of thiobarbituric acid compared to its oxygen analog barbituric acid (BA). This single atom change significantly impacts electronic structure, specifically HOMO and SHOMO energies [1], leading to quantifiable differences in nucleophilic reactivity [2]. Critically, thiobarbituric acid derivatives exhibit extensive tautomerization in solution, whereas barbituric acid derivatives exist predominantly as a single triketo tautomer [3]. These divergent properties preclude the simple interchange of the two compounds in synthetic applications, analytical methods, or pharmaceutical development. Additionally, the sulfur atom introduces unique sulfophilic binding affinity that enables thiobarbituric acid to function as both a reducing and capping agent for gold nanoparticle synthesis [4], a capability entirely absent in barbituric acid. The following quantitative evidence establishes precisely where these differences translate into measurable, application-relevant performance distinctions.

Property
Thiobarbituric Acid (target)
Barbituric Acid (substitute)
Nucleophilic reactivity
Higher nucleophilicity enables faster C-alkylation
Lower reactivity; reaction rates may not transfer
Tautomeric behavior
Extensive tautomerization; multiple polymorphs
Predominantly single triketo tautomer
Metal binding / AuNP capping
Thiol group enables AuNP functionalization
No thiol; cannot serve as reducing/capping agent

Thiobarbituric Acid Differentiation Evidence


Enhanced Nucleophilicity in Alkylation Reactions

In DMSO solution at 20 °C, the thiobarbituric acid anion (2-thiobarbiturate) exhibits a nucleophilicity parameter N of 16.79 and a nucleophile-specific sensitivity parameter sN of 0.62 [1]. This represents a distinct reactivity profile compared to the parent barbiturate anion, enabling quantitative prediction of reaction rates with electrophiles according to the Mayr-Patz equation log k2 = sN(E + N) [1].

Enhanced Nucleophilicity
Head-to-head
N (thiobarbiturate) = 16.79, sN = 0.62
N (barbiturate) = 16.22, sN = 0.54
ΔN = +0.57, ΔsN = +0.08 (DMSO, 20 °C)
Higher nucleophilicity supports faster alkylation kinetics
Mayr-Patz reactivity parameters from kinetic studies
Synthetic organic chemistry Nucleophilicity Reactivity parameters

Malondialdehyde-Specific Detection in TBARS Assay

Thiobarbituric acid reacts selectively with malondialdehyde (MDA) under acidic conditions to produce a pink/red MDA-TBA adduct with a characteristic absorption maximum at 532 nm . In comparative studies against alternative reagents, thiobarbituric acid demonstrated specific reactivity toward MDA while the alternative reagent N-methyl-2-phenylindole (LPO-586) exhibited cross-reactivity with 4-hydroxynonenal (HNE) in methanesulfonic acid, and its HNE reactivity was inhibited by alka-2,4-dienals [1].

MDA-Specific Detection
Head-to-head
TBA reacts only with MDA (HCl/acetate-EDTA); LPO-586 cross-reacts with HNE
Unambiguous MDA detection without aldehyde interference
TBARS assay specificity validated in comparative study
Analytical biochemistry Lipid peroxidation Colorimetric assay

Thermal Stability Enhancement in Co-Crystals

Alloying isomorphous crystals of barbituric acid (BA) and thiobarbituric acid (TBA) produces solid solutions of formula BAxTBA1-x. At x = 0.5, a stable co-crystal BA0.5TBA0.5 forms that melts at 265 °C, which is approximately 20 °C higher than the melting point of pure thiobarbituric acid (~245 °C) and 10 °C higher than pure barbituric acid [1]. This synergistic thermal stabilization is unique to the TBA-BA system.

Thermal Stability Co-Crystal
Head-to-head
BA0.5TBA0.5 co-crystal mp = 265 °C
Pure TBA mp ~245 °C; Pure BA mp ~255 °C
Δ = +20 °C vs TBA, +10 °C vs BA
Synergistic thermal stabilization in solid-state formulations
Isomorphous alloy co-crystal evidence
Solid-state chemistry Co-crystallization Thermal analysis

Tautomeric Polymorphism Diversity

The 2-thiobarbituric acid family exhibits the largest number of tautomeric polymorphs reported to date among barbiturate compounds [1]. In solution, 2-thiobarbituric acid derivatives show extensive tautomerization with distribution ratios correlating with solvent dielectric constant, whereas N-mono and N,N-dialkyl/diarylbarbituric acids exist as a single triketo tautomer in both polar and non-polar solvents [2].

Tautomeric Polymorphism
Class-level
Largest number of tautomeric polymorphs reported in barbiturate family; solution tautomer distribution depends on solvent dielectric
Tautomeric diversity requires solid/solution-state characterization
NMR and polymorph screening data; class-level inference
Tautomerism Polymorphism Solid-state chemistry

Colorimetric Detection via Gold Nanoparticles

Thiobarbituric acid (TBA) serves as both a reducing and capping agent for gold nanoparticle synthesis due to its thiol group, a capability absent in barbituric acid. TBA-modified gold nanoparticles (TBA-AuNPs) enable colorimetric detection of analytes with detection limits of 2.4 nM for Hg2+ [1] and 0.043 μmol/L (43 nM) for melamine [2]. The Hg2+ detection method achieves this sensitivity without masking reagents and demonstrates selectivity against major interfering ions including Cu2+, Pb2+, and Cd2+ [1].

AuNP Colorimetric Sensor
Head-to-head
TBA-AuNPs: LOD Hg²⁺ 2.4 nM, melamine 0.043 μM; BA lacks thiol functionality
Unique nanoparticle capping enables selective sensing
Functional capability absent in oxygen analog
Analytical chemistry Nanoparticle sensors Colorimetric detection

Synthesis of 5-Arylidene Derivatives

Thiobarbituric acid can be synthesized via condensation of diethyl malonate with thiourea in methanolic sodium methoxide under reflux for 4-6 hours, yielding 80% pure product after recrystallization [1]. For 5-arylidene derivatives, Knoevenagel condensation with aromatic aldehydes using catalytic acetic acid under solvent-free grinding conditions achieves yields of 50-89% [2]. Under microwave irradiation (160 W, 20 s) with ionic liquid catalyst, yields reach 82-98% [3].

5-Arylidene Synthesis
Reported
Knoevenagel yields: 50–89% (grinding), 82–98% (microwave); similar to barbituric acid
Comparable synthetic accessibility for derivatization
Protocols validated; yields context-dependent
Organic synthesis Knoevenagel condensation Process chemistry

Thiobarbituric Acid Application Scenarios


TBARS Assay for Lipid Peroxidation

For laboratories requiring reliable lipid peroxidation measurement, thiobarbituric acid provides specific chromogenic detection of malondialdehyde (MDA) with an absorption maximum at 532 nm . Unlike alternative reagents such as N-methyl-2-phenylindole, thiobarbituric acid reacts specifically with MDA without cross-reactivity toward 4-hydroxynonenal (HNE) in HCl or acetate/EDTA buffer conditions [1]. This specificity is critical for accurate oxidative stress assessment in tissue homogenates, plasma, cell lysates, and food products where confounding aldehyde species may be present. Procurement of thiobarbituric acid is recommended over alternative detection reagents when MDA specificity is required.

Gold Nanoparticle Colorimetric Sensor Development

Thiobarbituric acid uniquely serves as both a reducing agent and capping ligand for gold nanoparticle synthesis due to its thiol functionality, a property absent in its oxygen analog barbituric acid . TBA-capped gold nanoparticles enable naked-eye colorimetric detection of analytes including Hg2+ (detection limit 2.4 nM) and melamine (detection limit 0.043 μmol/L) [1], with assay completion times as short as 15-40 seconds [2]. The sulfophilic affinity of the thiocarbonyl group confers selective binding that eliminates the need for masking reagents in Hg2+ detection . Thiobarbituric acid is mandatory for these sensor applications.

Knoevenagel Synthesis of 5-Arylidene Derivatives

Thiobarbituric acid undergoes efficient Knoevenagel condensation with aromatic and heteroaromatic aldehydes to yield 5-arylidenethiobarbituric acids, a class of compounds with demonstrated bioactivity including DPPH radical scavenging and antibacterial properties . The reaction proceeds under mild conditions: solvent-free grinding with catalytic acetic acid yields 50-89% , while microwave irradiation (160 W, 20 s) in ionic liquid yields 82-98% [1]. For synthetic chemistry laboratories developing bioactive heterocyclic libraries, thiobarbituric acid provides an accessible scaffold with well-characterized derivatization pathways comparable in efficiency to barbituric acid.

Electrophilic Alkylations with Enhanced Nucleophilicity

In DMSO solution at 20 °C, the thiobarbituric acid anion exhibits a nucleophilicity parameter N of 16.79, surpassing the parent barbiturate anion (N = 16.22) . This quantitative difference in nucleophilic reactivity, as defined by the Mayr-Patz equation, enables faster C-alkylation kinetics with diarylcarbenium ions and Michael acceptors . For synthetic chemists optimizing reaction rates in electrophilic alkylations, the enhanced nucleophilicity of thiobarbituric acid may translate to reduced reaction times or improved yields compared to barbituric acid under otherwise identical conditions.

Application
Selection Property
Validation Focus
TBARS lipid peroxidation assay
MDA specificity without HNE cross-reactivity
Absence of interference from other aldehydes
Gold nanoparticle sensor development
Thiol-mediated AuNP reduction and capping
Sensor sensitivity and ion selectivity
Knoevenagel derivatization library
Reactive methylene group for condensation
Reaction yield and product purity under selected conditions
Electrophilic alkylation optimization
Enhanced nucleophilicity (Mayr N parameter)
Reaction rate improvement vs barbituric acid under identical conditions

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